

Ralfinamide Mesylate: A Technical Guide for Drug Development Professionals

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Compound of Interest		
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For researchers, scientists, and drug development professionals, this document provides an indepth technical overview of **ralfinamide mesylate**, including its molecular characteristics, mechanism of action, and a summary of key experimental data.

Core Molecular and Physicochemical Properties

Ralfinamide mesylate is an investigational drug candidate with potential applications in the management of neuropathic pain.[1] It is the methanesulfonate salt of ralfinamide.

Molecular Structure and Formula

The chemical identity of **ralfinamide mesylate** is well-defined.

- IUPAC Name: (2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid[2]
- CAS Number: 202525-45-4[3]
- Molecular Formula: C₁₇H₁₉FN₂O₂ · CH₄O₃S[4]
- Synonyms: FCE-26742A mesylate, (2S)-2-[[[4-[(2-Fluorophenyl)methoxy]phenyl]methyl]amino]-propanamide methanesulfonate[4]

The structure of the active moiety, ralfinamide, features a chiral center, with the (S)-enantiomer being the active form.



Physicochemical Data

The following table summarizes the key physicochemical properties of ralfinamide mesylate.

Property	Value	References
Molecular Weight	398.45 g/mol	[3][4]
Appearance	White to beige powder	[4][5]
Solubility	Soluble in water (>15 mg/mL) and DMSO (to 100 mM)	[4][6]
Purity	≥98% (HPLC)	[4]
Optical Activity	[α]/D 10 to 15 $^{\circ}$ (c=1 in acetic acid)	[4]
Storage Temperature	2-8°C	[4]

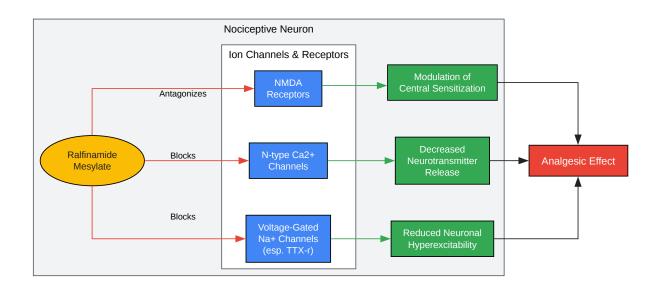
Mechanism of Action

Ralfinamide exhibits a multimodal mechanism of action, targeting several key pathways involved in nociceptive signaling.[7] This complex pharmacology suggests a broad potential for analgesia in various pain states.

The primary mechanism is the blockade of voltage-gated sodium channels, with a degree of selectivity for tetrodotoxin-resistant (TTX-r) currents, which are prominently expressed in nociceptive neurons.[6][8] The inhibition is voltage-dependent, indicating a higher affinity for inactivated channels, a characteristic that may favor the modulation of hyperexcitable neurons in chronic pain states.[4][9]

Beyond sodium channel modulation, ralfinamide also acts as an N-type calcium channel blocker and a noncompetitive NMDA receptor antagonist.[7]





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Mechanism of action of ralfinamide mesylate.

Experimental Protocols Preclinical Evaluation in a Neuropathic Pain Model

The analgesic effects of ralfinamide have been assessed in established animal models of neuropathic pain.

- Model: Spared nerve injury (SNI) or chemotherapy-induced neuropathic pain in rodents.[1]
- Objective: To determine the efficacy of ralfinamide in alleviating mechanical allodynia.
- · Methodology:
 - Induction of neuropathic pain via SNI surgery or administration of chemotherapeutic agents like oxaliplatin or paclitaxel.[1]



- Post-injury, mechanical sensitivity is assessed using von Frey filaments to determine the paw withdrawal threshold.
- Animals are orally administered ralfinamide at varying doses.[1]
- Paw withdrawal thresholds are measured at multiple time points post-administration to evaluate the degree and duration of the anti-allodynic effect.
- A control group receiving a vehicle and a positive control group (e.g., gabapentin) are included for comparison.[1]

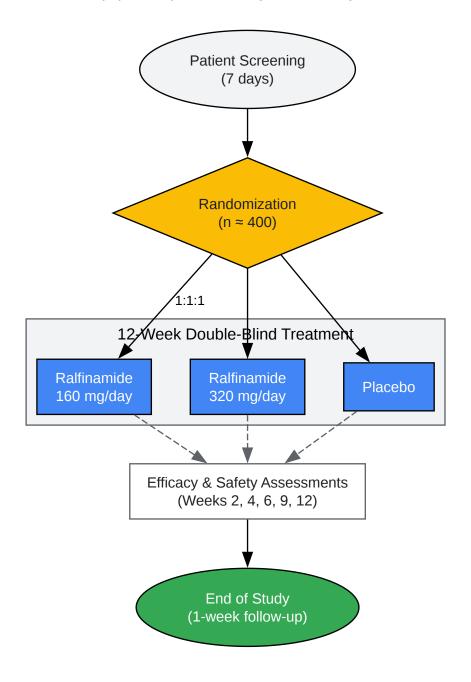
Phase IIb/III Clinical Trial in Neuropathic Low Back Pain (SERENA Study)

A key clinical investigation of ralfinamide was the SERENA study, a multicenter, randomized, double-blind, placebo-controlled trial.[10][11]

- Objective: To assess the efficacy, safety, and tolerability of two fixed doses of ralfinamide in patients with chronic neuropathic low back pain.[10]
- Patient Population: Adult patients (18-85 years) with chronic (at least 6 months) neuropathic low back pain of at least moderate severity, often due to nerve compression.[10]
- Methodology:
 - Screening Phase (7 days): Patients are assessed against inclusion and exclusion criteria.
 - Randomization: Eligible patients are randomized in a 1:1:1 ratio to one of three treatment arms.
 - Treatment Phase (12 weeks):
 - Group 1: Ralfinamide 160 mg/day (administered as 80 mg twice daily).
 - Group 2: Ralfinamide 320 mg/day (administered as 160 mg twice daily).
 - Group 3: Placebo (twice daily).



- Primary Efficacy Endpoint: Change from baseline in the 11-point Likert pain intensity scale.[11]
- Secondary Endpoints: Visual Analog Scale (VAS) for pain, Patient Global Impression of Change (PGIC), and Clinician Global Impression (CGI).[11]
- Safety Assessments: Monitoring of adverse events, vital signs, ECGs, and laboratory parameters throughout the study.
- Post-treatment Follow-up (1 week): Final safety and efficacy assessments.





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Workflow of the SERENA Phase IIb/III clinical trial.

Summary of Clinical Efficacy Data

The following table summarizes key findings from a Phase II study of ralfinamide in patients with various peripheral neuropathic pain conditions.[12]

Parameter	Ralfinamide Group	Placebo Group	p-value
Number of Patients	177	95	N/A
Change in VAS	-5.2 (95% CI: -11.0, 0.5)	-	0.075
Change in Likert Scale	-0.68 (95% CI: -1.18, -0.17)	-	0.008
50% Responders (VAS)	11% higher rate	-	0.048
50% Responders (Likert)	11.8% higher rate	-	0.027

VAS: Visual Analog Scale; CI: Confidence Interval.

In this study, ralfinamide demonstrated a statistically significant and clinically relevant reduction in pain as measured by the Likert scale and responder rates.[12] However, the subsequent larger SERENA trial in a more specific population with neuropathic low back pain did not show a significant difference between ralfinamide and placebo for the primary endpoint.[11]

Synthesis Overview

The synthesis of ralfinamide can be achieved through the reductive amination of (S)-alaninamide with 4-(2-fluorobenzyloxy)benzaldehyde. This process involves the formation of a Schiff base intermediate, which is subsequently reduced via catalytic hydrogenation to yield the final product. The resulting ralfinamide base is then treated with methanesulfonic acid to form the crystalline mesylate salt, which can be purified through recrystallization.



Conclusion

Ralfinamide mesylate is a multimodal analgesic agent with a well-characterized molecular structure and a mechanism of action centered on the blockade of key ion channels involved in pain signaling. While it has shown efficacy in preclinical models and some clinical studies of neuropathic pain, further investigation is required to delineate its therapeutic potential in specific pain indications. The data and protocols summarized herein provide a comprehensive foundation for professionals engaged in the research and development of novel pain therapies.

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